molecular formula C9H6ClNO2 B14584831 2(3H)-Oxazolone, 5-(4-chlorophenyl)- CAS No. 61416-43-1

2(3H)-Oxazolone, 5-(4-chlorophenyl)-

Cat. No.: B14584831
CAS No.: 61416-43-1
M. Wt: 195.60 g/mol
InChI Key: PGERYZWNJCOLOA-UHFFFAOYSA-N
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Description

2(3H)-Oxazolone, 5-(4-chlorophenyl)- is a heterocyclic compound that contains both nitrogen and oxygen atoms within its ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2(3H)-Oxazolone, 5-(4-chlorophenyl)- typically involves the reaction of 4-chlorobenzoic acid with various reagents to form the desired oxazolone ring. One common method includes the esterification of 4-chlorobenzoic acid with methanol, followed by hydrazination, salt formation, and cyclization . The reaction conditions often involve the use of solvents like methanol and catalysts such as triethylamine.

Industrial Production Methods

Industrial production of 2(3H)-Oxazolone, 5-(4-chlorophenyl)- may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Industrial methods also focus on cost-effectiveness and environmental sustainability.

Chemical Reactions Analysis

Types of Reactions

2(3H)-Oxazolone, 5-(4-chlorophenyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired products.

Major Products Formed

The major products formed from these reactions include various substituted oxazolones, which can have different functional groups attached to the oxazolone ring or the 4-chlorophenyl group .

Scientific Research Applications

2(3H)-Oxazolone, 5-(4-chlorophenyl)- has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of 2(3H)-Oxazolone, 5-(4-chlorophenyl)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the derivatives of the compound being studied .

Comparison with Similar Compounds

2(3H)-Oxazolone, 5-(4-chlorophenyl)- can be compared with other similar compounds such as:

These compounds share some structural similarities but differ in their specific chemical properties and applications, highlighting the uniqueness of 2(3H)-Oxazolone, 5-(4-chlorophenyl)-.

Properties

CAS No.

61416-43-1

Molecular Formula

C9H6ClNO2

Molecular Weight

195.60 g/mol

IUPAC Name

5-(4-chlorophenyl)-3H-1,3-oxazol-2-one

InChI

InChI=1S/C9H6ClNO2/c10-7-3-1-6(2-4-7)8-5-11-9(12)13-8/h1-5H,(H,11,12)

InChI Key

PGERYZWNJCOLOA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=CNC(=O)O2)Cl

Origin of Product

United States

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